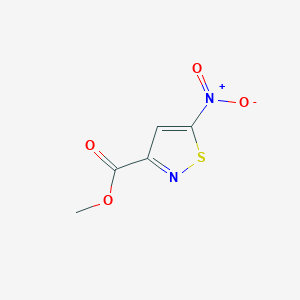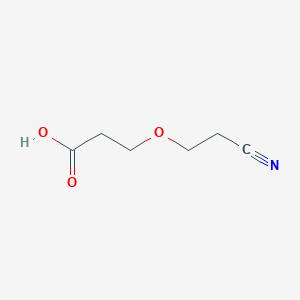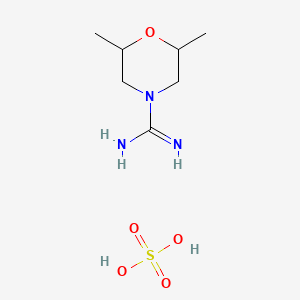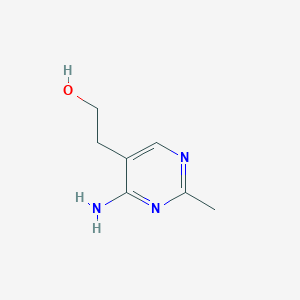![molecular formula C13H13FN2 B15046737 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B15046737.png)
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a fluorophenyl substituent. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole typically involves the condensation of 4-fluorobenzaldehyde with a suitable diamine, followed by cyclization. One common method involves the use of ammonium acetate and a solvent such as ethanol under reflux conditions . Another approach uses microwave irradiation to expedite the reaction .
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)imidazol-5-ones: Known for their anti-breast cancer activity.
Fluoroimidazoles: These compounds share similar structural features and biological activities.
Uniqueness
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of the tetrahydrobenzoimidazole core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13FN2 |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzimidazole |
InChI |
InChI=1S/C13H13FN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h5-8H,1-4H2,(H,15,16) |
InChI Key |
FAYREWYXZCGMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B15046710.png)
![(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B15046712.png)



